(S)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide
Description
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-[3-[(1S)-1-amino-2-hydroxyethyl]phenyl]acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-7(14)12-9-4-2-3-8(5-9)10(11)6-13/h2-5,10,13H,6,11H2,1H3,(H,12,14)/t10-/m1/s1 |
InChI Key |
WIHOVWQHRWHMMP-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=CC(=C1)[C@@H](CO)N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(CO)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of (S)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide typically involves the following key steps:
Acylation of aniline derivative: The starting material is often a substituted aniline, such as 3-aminophenyl derivatives, which undergo acylation with acetyl chloride or related acylating agents to form N-substituted acetamides.
Introduction of the hydroxyethyl side chain: This is usually achieved by alkylation or reductive amination with appropriate halo-substituted hydroxyethyl reagents or epoxides, introducing the 1-amino-2-hydroxyethyl moiety at the meta-position of the phenyl ring.
Stereoselective control: The (S)-configuration is maintained or introduced by using chiral starting materials or chiral catalysts during the alkylation or reduction steps.
Detailed Reaction Conditions
A representative synthetic route based on literature involves:
Stereochemical Considerations
- The chiral center at the 1-amino-2-hydroxyethyl side chain is critical for biological activity.
- Stereoselective synthesis can be achieved by employing chiral auxiliaries or catalysts during the alkylation step.
- Optical rotation and chiral chromatography are used to confirm enantiomeric purity.
Alternative Synthetic Routes
- Eschenmoser coupling and triflate intermediates: Although primarily used for oxindole derivatives, similar coupling strategies can be adapted for related amide compounds to enhance yield and stereoselectivity.
- Reductive amination: Using aldehyde precursors with chiral amines can provide an alternative route to introduce the amino-hydroxyethyl group with stereocontrol.
Research Findings and Characterization Data
Analytical Techniques
- HPLC Chromatography: Used to monitor reaction progress and assess purity; retention times specific to the compound confirm identity.
- NMR Spectroscopy: ^1H, ^13C NMR spectra confirm the chemical environment of protons and carbons; characteristic signals include aromatic protons (δ ~7.4-7.8 ppm), methylene protons adjacent to nitrogen and hydroxyl groups (δ ~4.2 ppm).
- Mass Spectrometry: ESI-MS confirms molecular ion peaks consistent with the expected molecular weight.
- Elemental Analysis: Confirms carbon, hydrogen, and nitrogen content matching calculated values for the compound.
Yield and Purity
- Yields range from 44% to 78% depending on reaction step and conditions.
- Purity is typically >95% as assessed by HPLC and elemental analysis.
- Crystallization and chromatographic purification are essential for obtaining analytically pure samples.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(S)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
(S)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyethyl groups facilitate binding to active sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Diversity and Key Structural Features
The target compound’s unique 1-amino-2-hydroxyethyl group contrasts with substituents in analogues, which include sulfonamides, heteroaromatic rings, halogens, and carbazole derivatives (Table 1).
Table 1: Structural Comparison of Selected N-(Substituted Phenyl)acetamides
*Calculated based on molecular formula.
Key Observations :
- Electronic Effects: The amino-hydroxyethyl group in the target compound introduces both hydrogen-bonding capacity (via –NH₂ and –OH) and polarity, contrasting with electron-withdrawing groups (e.g., –NO₂ in N-(3-nitrophenyl)acetamide, MW 194.17 g/mol ) or bulky carbazole moieties .
- Stereochemistry: The (S)-configuration may enhance target selectivity compared to non-chiral analogues like N-(3-Amino-4-methoxyphenyl)acetamide (CAS 6375-47-9), which lacks a stereocenter .
Physicochemical Properties
Available data highlight significant variations in melting points and spectral profiles:
- Melting Points : Sulfonamide derivatives (e.g., 174–176°C for the tetrahydrofuran-sulfamoyl compound ) exhibit higher melting points than halogenated analogues (e.g., chlorinated acetamides in ), likely due to enhanced intermolecular hydrogen bonding.
- Spectral Data: The target compound’s ¹H-NMR would show distinct resonances for the amino-hydroxyethyl group (δ ~1.8–4.3 ppm for –CH₂ and –OH), differing from pyrazine-containing compounds (e.g., δ 7.75 ppm for aromatic protons in ).
Biological Activity
(S)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibitory activities, supported by data tables and relevant case studies.
Structure and Properties
This compound is characterized by its amide functional group and a phenolic structure that contributes to its biological interactions. The compound can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of acetamides exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound were tested against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Escherichia coli (G-) | Staphylococcus aureus (G+) | Aspergillus flavus | Candida albicans |
|---|---|---|---|---|
| Tetracycline | 32 mm | 29 mm | - | - |
| Amphotericin B | - | - | 16 mm | 18 mm |
| 2a | 13 mm | 15 mm | 0.0 mm | 11 mm |
| 3a | 22 mm | 20 mm | 12 mm | 13 mm |
Note: Inhibition zone diameters are measured in millimeters .
Anticancer Activity
The anticancer effects of this compound have been investigated through various in vitro studies. Notably, the compound has shown promising results against different cancer cell lines, including MCF-7 (breast carcinoma) and HepG2 (hepatocellular carcinoma).
Case Study: MCF-7 Cell Line
In a study assessing the cytotoxicity of this compound, significant reductions in cell viability were observed:
- IC50 Value : The IC50 for MCF-7 cells was found to be approximately , indicating effective inhibition of cell growth.
- Mechanism : Molecular docking studies revealed that the compound interacts with cyclin-dependent kinase (CDK) proteins, which play a crucial role in cell cycle regulation .
Enzyme Inhibition
This compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on acetylcholinesterase (AChE), an important target for Alzheimer's disease treatment.
Table 2: Enzyme Inhibition Potency
| Compound | AChE Inhibition IC50 (nM) |
|---|---|
| This compound | 33.27 - 93.85 |
| Reference Compound | 105.9 - 412.5 |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (S)-N-(3-(1-Amino-2-hydroxyethyl)phenyl)acetamide?
- Methodological Answer : Synthesis optimization involves step-wise protection of the amino and hydroxyl groups to prevent side reactions. For example, acetylation of the primary amine under mild conditions (e.g., acetic anhydride in THF at 0–5°C) can protect the amine while preserving stereochemistry . Chiral resolution techniques, such as enzymatic kinetic resolution or chiral column chromatography, are critical for isolating the (S)-enantiomer. Catalytic asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) may also enhance enantioselectivity .
Q. Which analytical techniques are most reliable for confirming the stereochemistry and functional group integrity of this compound?
- Methodological Answer :
- Stereochemistry : Use 2D NMR (e.g., NOESY) to confirm spatial arrangements of substituents. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) can validate enantiomeric excess .
- Functional Groups : FT-IR for identifying amine (N-H stretch at ~3300 cm⁻¹) and hydroxyl (O-H stretch at ~3400 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer : Discrepancies may arise from poor pharmacokinetics (e.g., low bioavailability) or metabolite interference. Strategies include:
- Pharmacokinetic Profiling : Assess plasma stability, protein binding, and metabolic pathways using liver microsomes or hepatocytes .
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites .
- In Vivo Models : Use disease-specific transgenic models to evaluate target engagement and off-target effects .
Q. What experimental approaches elucidate the mechanism of action for enzyme inhibition by this compound?
- Methodological Answer :
- Kinetic Studies : Measure inhibition constants (Ki) via steady-state enzyme assays (e.g., fluorogenic substrates for real-time monitoring) .
- Structural Biology : Co-crystallization with target enzymes (e.g., proteases) to identify binding motifs. Molecular docking (AutoDock Vina) can predict interaction sites .
- Mutagenesis : Introduce point mutations in enzyme active sites to validate binding residues .
Q. How should structure-activity relationship (SAR) studies be designed to pinpoint critical functional groups for antimicrobial activity?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., replace hydroxyl with methoxy or halogen groups) to assess impact on bioactivity .
- Biological Assays : Test analogs against Gram-positive/negative bacterial panels (e.g., Staphylococcus aureus, E. coli) using broth microdilution for MIC determination .
- Computational Modeling : QSAR models (e.g., CoMFA) correlate electronic/steric properties with activity .
Data Contradiction Analysis
Q. How can conflicting data regarding the compound’s solubility in aqueous vs. organic solvents be reconciled?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method with HPLC quantification under varied pH (2–10) and co-solvents (e.g., DMSO, PEG-400) .
- Molecular Dynamics Simulations : Predict solvation free energy to identify optimal solvent systems .
Q. What strategies address variability in reported IC₅₀ values across different cell lines?
- Methodological Answer :
- Standardized Assay Conditions : Use identical cell passage numbers, serum-free media, and incubation times (e.g., 48–72 hours) .
- Pathway Analysis : RNA-seq or phosphoproteomics to identify cell line-specific signaling pathways affecting compound sensitivity .
Tables of Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Enantiomeric Purity | Chiral HPLC (Chiralpak AD-H) | ≥98% ee | |
| Aqueous Solubility (pH 7.4) | Shake-flask + HPLC | 2.3 mg/mL | |
| MIC (S. aureus) | Broth microdilution (CLSI guidelines) | 8 µg/mL | |
| Plasma Protein Binding | Equilibrium dialysis | 89% bound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
